molecular formula C25H16IN3O3 B11475554 5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodo-N-(quinolin-2-yl)benzamide

5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodo-N-(quinolin-2-yl)benzamide

Cat. No.: B11475554
M. Wt: 533.3 g/mol
InChI Key: RQSXDRXADYUMSJ-UHFFFAOYSA-N
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Description

5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODO-N-(QUINOLIN-2-YL)BENZAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an isoindole moiety, an iodine atom, and a quinoline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODO-N-(QUINOLIN-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindole Moiety: The isoindole moiety can be synthesized through a cyclization reaction involving phthalic anhydride and an amine derivative under acidic conditions.

    Introduction of the Iodine Atom: The iodine atom is introduced via an electrophilic substitution reaction, often using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent.

    Attachment of the Quinoline Group: The quinoline group is typically attached through a nucleophilic substitution reaction, where the isoindole intermediate reacts with a quinoline derivative under basic conditions.

    Final Coupling: The final step involves coupling the iodinated isoindole with the quinoline derivative to form the target compound. This step often requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODO-N-(QUINOLIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The iodine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Amines, thiols, alkoxides, solvents like dichloromethane (DCM) or dimethylformamide (DMF)

Major Products

Scientific Research Applications

5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODO-N-(QUINOLIN-2-YL)BENZAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Material Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: It can be used as a probe or ligand in biological studies to investigate molecular interactions, enzyme activities, or cellular processes.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODO-N-(QUINOLIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate
  • 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid
  • 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODO-N-(QUINOLIN-2-YL)BENZAMIDE is unique due to the presence of the iodine atom and the quinoline group, which are not commonly found together in similar compounds

Properties

Molecular Formula

C25H16IN3O3

Molecular Weight

533.3 g/mol

IUPAC Name

5-[(1,3-dioxoisoindol-2-yl)methyl]-2-iodo-N-quinolin-2-ylbenzamide

InChI

InChI=1S/C25H16IN3O3/c26-20-11-9-15(14-29-24(31)17-6-2-3-7-18(17)25(29)32)13-19(20)23(30)28-22-12-10-16-5-1-4-8-21(16)27-22/h1-13H,14H2,(H,27,28,30)

InChI Key

RQSXDRXADYUMSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NC(=O)C3=C(C=CC(=C3)CN4C(=O)C5=CC=CC=C5C4=O)I

Origin of Product

United States

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